molecular formula C24H21N3O5 B6110226 5-(4-nitrophenyl)-4-phenyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazole

5-(4-nitrophenyl)-4-phenyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazole

Cat. No.: B6110226
M. Wt: 431.4 g/mol
InChI Key: CUIWTNIPKGWKBZ-UHFFFAOYSA-N
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Description

5-(4-nitrophenyl)-4-phenyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazole is a complex organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of three distinct aromatic rings: a nitrophenyl group, a phenyl group, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-nitrophenyl)-4-phenyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazole typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole core through the condensation of appropriate aldehydes and amines. For instance, the reaction between 4-nitrobenzaldehyde, benzaldehyde, and 2,4,5-trimethoxyaniline in the presence of an acid catalyst can yield the desired imidazole compound. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid, with the reaction time varying from several hours to overnight.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions, leading to the formation of nitro derivatives or further oxidation to form nitroso or hydroxylamine derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products

    Oxidation: Nitro derivatives, nitroso derivatives, hydroxylamine derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-nitrophenyl)-4-phenyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazole is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound has shown potential as a pharmacophore for the development of new drugs. Its imidazole core is known to interact with various biological targets, making it a candidate for the design of inhibitors or modulators of enzymes and receptors. Studies have explored its potential in anticancer, antimicrobial, and anti-inflammatory therapies.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its aromatic and heterocyclic nature. Its derivatives may also find applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4-nitrophenyl)-4-phenyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The nitrophenyl and trimethoxyphenyl groups can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4,5-diphenyl-1H-imidazole: Lacks the nitrophenyl and trimethoxyphenyl groups, resulting in different chemical properties and biological activities.

    4-(4-Nitrophenyl)-2-phenyl-1H-imidazole: Similar structure but without the trimethoxyphenyl group, leading to variations in reactivity and application.

    2-(2,4,5-Trimethoxyphenyl)-4,5-diphenyl-1H-imidazole:

Uniqueness

The presence of both nitrophenyl and trimethoxyphenyl groups in 5-(4-nitrophenyl)-4-phenyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazole imparts unique electronic and steric properties. These features enhance its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-(4-nitrophenyl)-4-phenyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5/c1-30-19-14-21(32-3)20(31-2)13-18(19)24-25-22(15-7-5-4-6-8-15)23(26-24)16-9-11-17(12-10-16)27(28)29/h4-14H,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIWTNIPKGWKBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C2=NC(=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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